molecular formula C12H15NO3 B11194691 4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one

4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B11194691
M. Wt: 221.25 g/mol
InChI Key: ZXMCZXMDVUYGRY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one is an organic compound with a unique structure that includes a hydroxy group, three methyl groups, a phenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,4,5-trimethyl-1,3-oxazolidin-2-one: Lacks the phenyl group, which may affect its biological activity.

    3,4,5-Trimethyl-5-phenyl-1,3-oxazolidin-2-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.

    4-Hydroxy-5-phenyl-1,3-oxazolidin-2-one: Lacks the methyl groups, which may affect its steric properties.

Uniqueness

4-Hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy group, methyl groups, phenyl group, and oxazolidinone ring allows for diverse interactions and reactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-11(9-7-5-4-6-8-9)12(2,15)13(3)10(14)16-11/h4-8,15H,1-3H3

InChI Key

ZXMCZXMDVUYGRY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C)O)C2=CC=CC=C2

Origin of Product

United States

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